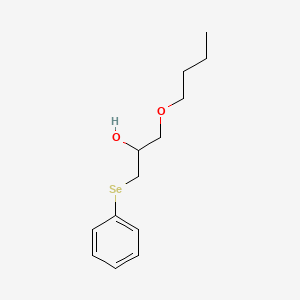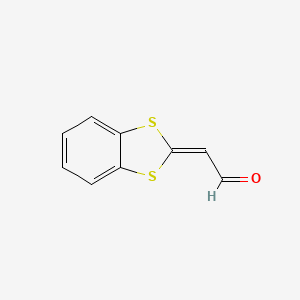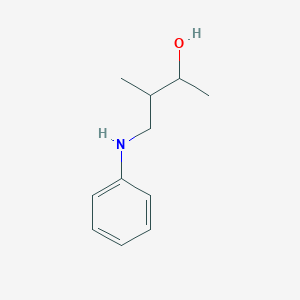
4-Anilino-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anilino-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) and a hydroxyl group on a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-one with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the secondary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method allows for the efficient conversion of the starting materials to the desired product, with high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to ensure the best possible outcome.
化学反応の分析
Types of Reactions
4-Anilino-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and proceed under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-anilino-3-methylbutan-2-one.
Reduction: Formation of 4-anilino-3-methylbutanamine.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
科学的研究の応用
4-Anilino-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Anilino-3-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methylbutan-2-ol: A structurally similar compound with a hydroxyl group on the butane backbone but lacking the aniline group.
Aniline: Contains the phenyl group attached to an amino group but lacks the butane backbone.
Uniqueness
4-Anilino-3-methylbutan-2-ol is unique due to the presence of both the aniline group and the secondary alcohol
特性
CAS番号 |
80460-50-0 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
4-anilino-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
InChIキー |
AEXUPYKDIDMVBG-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=CC=CC=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


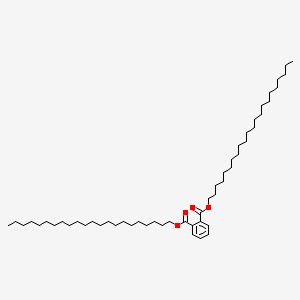
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
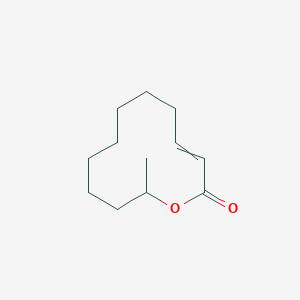
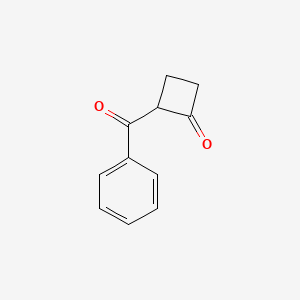
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
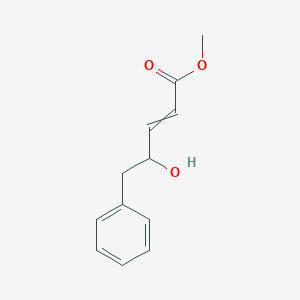
silane](/img/structure/B14409949.png)
